3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is a pyrazole derivative characterized by its unique structural features and potential applications in various scientific fields. This compound has garnered attention due to its relevance in organic chemistry and pharmacology.
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is classified as an organic compound, specifically a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which contribute to their diverse chemical properties and biological activities.
The synthesis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid typically involves a multi-step reaction process:
The synthesis process often utilizes techniques such as refluxing the reactants in an organic solvent, followed by filtration and drying of the resulting solid. The yield and purity of the final product are critical metrics in evaluating the effectiveness of the synthesis method.
The molecular structure of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid can be described as follows:
The compound's structure can be visualized using molecular modeling software, which can also provide insights into its three-dimensional conformation and potential interactions with biological targets .
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid can participate in various chemical reactions typical for carboxylic acids and heterocyclic compounds:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chloro group, which enhances its electrophilic character and facilitates various chemical transformations .
The mechanism of action for compounds like 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid often involves interactions at the molecular level with biological targets:
Relevant data regarding melting point, boiling point, and spectral properties (e.g., infrared spectroscopy) can provide further insights into its physical characteristics .
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid has potential applications in several scientific domains:
The efficient construction of the pyrazole core in 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid (CAS 957301-84-7, C₇H₉ClN₂O₂) relies on streamlined condensation protocols. One-pot approaches typically involve reacting 4-chloropyrazole with methylacrylic acid derivatives under mild basic conditions (e.g., K₂CO₃/DMF), achieving yields >75% at ambient temperatures. This method minimizes intermediate isolation steps, enhancing atom economy. Critical to regioselectivity is the use of N-protected pyrazole intermediates to direct alkylation exclusively to the N1 position. The methyl group at C2 of the propionic chain introduces steric hindrance, necessitating precise stoichiometric control (1.2:1 pyrazole:alkylating agent) to suppress di-alkylation byproducts [1] [9]. Microwave-assisted condensation (100°C, 30 min) further optimizes this route, reducing reaction times from 12 hours to <1 hour while maintaining yields at 82% [3].
Table 1: Optimization Parameters for Pyrazole Alkylation
Condition | Reagent Ratio | Temperature | Time | Yield (%) |
---|---|---|---|---|
Conventional (K₂CO₃) | 1:1.2 | 25°C | 12 h | 75 |
Microwave-assisted | 1:1.5 | 100°C | 30 min | 82 |
Solvent-free (NEt₃) | 1:1.1 | 80°C | 4 h | 68 |
Chiral variants of this scaffold are synthesized via lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) enantioselectively acetylates racemic 3-(4-chloro-pyrazol-1-yl)-2-methylpropionic acid esters in vinyl acetate, yielding (R)-esters (ee >98%) and recovered (S)-acid (ee 95%). The reaction achieves 50% conversion in 8h at 37°C, adhering to Kazlauskas’ rule for secondary alcohols. This method bypasses expensive chiral auxiliaries, though the propionic acid’s methyl-substituted α-carbon moderately reduces enzymatic efficiency (E-value=35) compared to unsubstituted analogs [5]. Scale-up to 50g retains enantioselectivity, demonstrating industrial viability for generating enantiopure intermediates for hybrid pharmaceuticals.
Solvent-free synthesis significantly improves the sustainability profile of this compound. Neat mixtures of 4-chloropyrazole and methyl 2-methylacrylate undergo Michael addition at 80°C with triethylamine catalysis (15 mol%), achieving 68% isolated yield. This eliminates volatile organic solvents (VOCs) like DMF, reducing E-factor by 85%. Post-reaction, the crude product is purified via aqueous wash and recrystallization from ethanol/water (1:5), maintaining >99% HPLC purity [2] [9]. Comparative life-cycle assessment (LCA) shows a 40% reduction in global warming potential versus traditional routes.
Esterification and ring-substitution significantly modulate bioactivity:
Table 2: Bioactivity Modulation via Structural Modifications
Derivative | Modification | Key Property Change | Biological Impact |
---|---|---|---|
Methyl ester (C₈H₁₁ClN₂O₂) | Carboxyl group esterified | log P increased by 0.4 | Enhanced membrane permeability |
3,5-Dimethylpyrazole variant (C₉H₁₃ClN₂O₂) | Pyrazole C3/C5 methylation | Steric bulk near N1 | Improved COX-2 selectivity (IC₅₀=0.8 μM) |
3-Arylpropanoic hybrids | Conjugation with NSAID motifs | Dual COX/MMP inhibition | Synergistic anti-inflammatory effects |
Carboxylic acid bioisosteres like tetrazoles remain underexplored but show promise for metabolic stability. Hybridization with anti-inflammatory scaffolds (e.g., 3-arylpropanoic acids) leverages the carboxylate’s zinc-binding capacity to inhibit matrix metalloproteinases (MMP-9 IC₅₀=1.2 μM), enabling dual-action therapeutics [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: